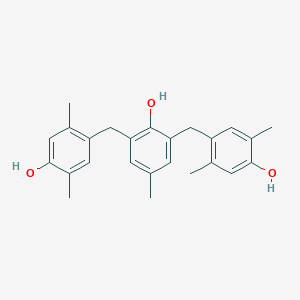
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol, also known as BHT-DOX, is a synthetic antioxidant that has been widely used in various fields of research. BHT-DOX is a derivative of butylated hydroxytoluene (BHT) and has been found to have superior antioxidant properties compared to BHT.
Wirkmechanismus
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. It also inhibits lipid peroxidation, which is a major cause of oxidative damage to cell membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to protect against DNA damage, reduce inflammation, and improve liver function. It has also been found to have anti-cancer properties and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has several advantages for lab experiments. It is stable and has a long shelf life, making it easy to store and use in experiments. It is also relatively inexpensive compared to other antioxidants. However, this compound has some limitations, such as its solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol. One area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been found to protect against oxidative damage in the brain and may have potential as a therapeutic agent for these diseases.
Another area of research is the development of new derivatives of this compound with improved antioxidant properties. Researchers are exploring the use of computational methods to design new compounds with enhanced antioxidant activity.
Conclusion:
This compound is a synthetic antioxidant with superior properties compared to BHT. It has been extensively studied for its antioxidant properties and has been found to have various biochemical and physiological effects. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in the treatment of neurodegenerative diseases and the development of new derivatives with improved antioxidant properties.
Synthesemethoden
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol is synthesized by reacting 2,6-dimethylphenol with p-cresol in the presence of a catalyst such as sulfuric acid. The resulting product is then reacted with formaldehyde and sodium hydroxide to produce this compound.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-hydroxy-2,5-dimethylbenzyl)-4-methylphenol has been extensively studied for its antioxidant properties and has been found to be effective in preventing oxidative damage to cells and tissues. It has been used in various fields of research such as food preservation, cosmetics, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
148398-19-0 |
|---|---|
Molekularformel |
C25H28O3 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
2,6-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-17(4)23(26)10-15(19)2)25(28)22(7-14)13-20-9-18(5)24(27)11-16(20)3/h6-11,26-28H,12-13H2,1-5H3 |
InChI-Schlüssel |
GOWFRAUGTCYVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
Synonyme |
2,6-Bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




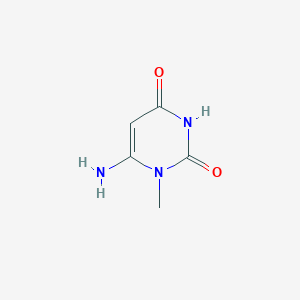
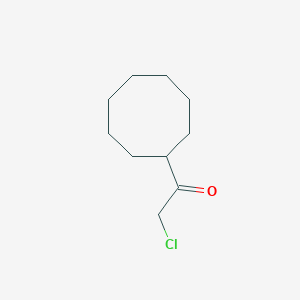
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
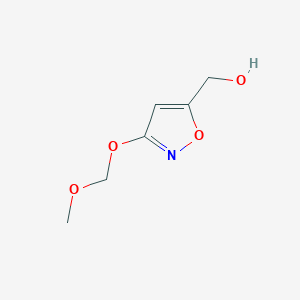
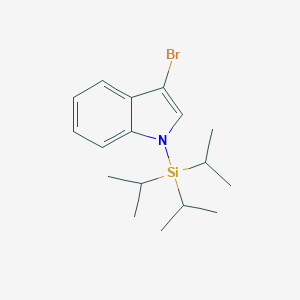
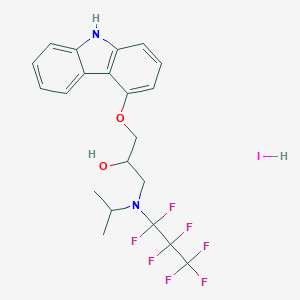
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)
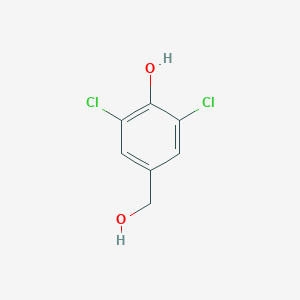
![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
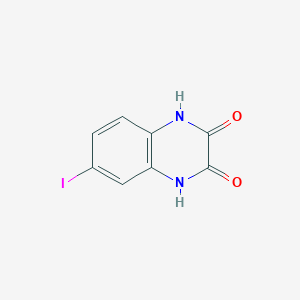
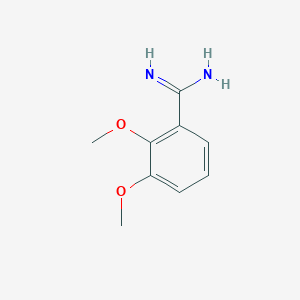

![(2R,3R,4S,5R,6S)-5-[(2S,3S,4R,5S,6R)-3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B114660.png)